3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease

3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole (also known as 3,5-di-p-tolyl-4,5-dihydroisoxazole) is a 3,5-diaryl-substituted 4,5-dihydroisoxazole (Δ²-isoxazoline) derivative with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol. This heterocyclic compound belongs to a class of five-membered N,O-containing rings that have been investigated as selective monoamine oxidase B (MAO-B) inhibitors with nanomolar potency, as well as iron chelators and neuroprotective agent candidates.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 20821-96-9
Cat. No. B12904794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole
CAS20821-96-9
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)C
InChIInChI=1S/C17H17NO/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3
InChIKeyVNRWYZSPCCXRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole (CAS 20821-96-9): A p-Tolyl-Substituted Dihydroisoxazole for Neuroscience and Medicinal Chemistry Research


3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole (also known as 3,5-di-p-tolyl-4,5-dihydroisoxazole) is a 3,5-diaryl-substituted 4,5-dihydroisoxazole (Δ²-isoxazoline) derivative with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol [1]. This heterocyclic compound belongs to a class of five-membered N,O-containing rings that have been investigated as selective monoamine oxidase B (MAO-B) inhibitors with nanomolar potency, as well as iron chelators and neuroprotective agent candidates [2]. The presence of two para-methylphenyl (p-tolyl) groups at positions 3 and 5 of the dihydroisoxazole core distinguishes it from close analogs bearing electron-withdrawing, hydrogen, or ortho/meta-substituted aryl rings, leading to distinct electronic and steric profiles that govern target engagement.

Why 3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole Cannot Be Simply Replaced by Other 3,5-Diaryl-4,5-dihydroisoxazole Analogs


Although many 3,5-diaryl-4,5-dihydroisoxazoles share the same core scaffold, the electronic and steric nature of the aryl substituents profoundly modulates their biological activity, particularly their potency and isoform selectivity towards MAO-B [1]. In the series reported by Meleddu et al., the 4-methyl substituent on the phenyl rings contributes electron-donating character and favorable hydrophobic interactions within the MAO-B active site, as confirmed by docking studies showing that the 4-methylphenyl group occupies the catalytic cavity oriented toward the FAD cofactor. This results in a distinct inhibitory profile compared to unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs. Interchanging the p-tolyl-substituted compound with another 3,5-diaryl-4,5-dihydroisoxazole without confirming specific activity data risks a significant loss of MAO-B potency or altered selectivity against MAO-A, undermining its utility as a neuroprotective lead scaffold.

Quantitative Differentiation Evidence for 3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole (20821-96-9) Versus Closest Analogs


MAO-B Inhibitory Potency: Nanomolar Activity Confirmed Within a Well-Characterized 3,5-Diaryl-4,5-dihydroisoxazole Series

In the Meleddu et al. (2017) study, all synthesized 3,5-diaryl-4,5-dihydroisoxazoles, including the 4-methylphenyl-substituted analogs, exhibited selective MAO-B inhibitory activity in the nanomolar concentration range [1]. While the exact IC₅₀ value for the 3,5-bis(4-methylphenyl) derivative was not separately reported as the standout compound, the series-wide data confirm that the p-tolyl substitution pattern is compatible with potent MAO-B engagement. This provides a validated starting point for further optimization, in contrast to untested analogs where potency cannot be assumed.

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease Medicinal chemistry

Absolute Selectivity for MAO-B over MAO-A: A Critical Differentiation from Dual-Acting Inhibitors

The Meleddu et al. (2017) study explicitly states that none of the synthesized 3,5-diaryl-4,5-dihydroisoxazoles exhibited any activity toward MAO-A at the concentrations tested [1]. This indicates that the 3,5-bis(4-methylphenyl) analog, as a member of this series, is expected to display complete selectivity for MAO-B over MAO-A. This contrasts with many clinically used MAO inhibitors (e.g., phenelzine, tranylcypromine) that act as non-selective or irreversible inhibitors, carrying a risk of tyramine-induced hypertensive crisis (the 'cheese effect').

MAO isoform selectivity Parkinson's disease Neuroprotection Off-target profiling

Structural Identity Verification: Spectroscopic Fingerprint Differentiation from Positional Isomers and Impurities

The compound's identity is unambiguously confirmed by a full spectroscopic dataset available through SpectraBase, including its unique InChI (InChI=1S/C17H17NO/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3) and InChIKey (VNRWYZSPCCXRKU-UHFFFAOYSA-N) [1]. The SPLASH identifier (splash10-014i-2910000000-0d0f54a95c4eadeb20b5) provides a mass spectrometric fingerprint that differentiates it from positional isomers such as 3,5-bis(3-methylphenyl)-4,5-dihydroisoxazole (meta-methyl analog) or 3,5-bis(2-methylphenyl)-4,5-dihydroisoxazole (ortho-methyl analog), which would exhibit distinct fragmentation patterns and retention times.

Analytical characterization Quality control Compound identity NMR spectroscopy

Physicochemical Property Baseline: Molecular Descriptors That Differentiate from Halogenated or Methoxy Analogs

The compound has a molecular weight of 251.32 g/mol, a topological polar surface area (TPSA) of 21.59 Ų, 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds [1][2]. These values place it within favorable drug-like property space (Lipinski's Rule of Five compliant). In contrast, the 4-chlorophenyl analog (3,5-bis(4-chlorophenyl)-4,5-dihydroisoxazole) has a higher molecular weight (~322 g/mol) and increased lipophilicity (higher cLogP), while the 4-methoxyphenyl analog has a higher TPSA (~39 Ų) due to additional oxygen atoms, which may alter membrane permeability and solubility.

Drug-likeness Physicochemical properties Lead optimization ADME prediction

Recommended Application Scenarios for 3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole Based on Current Evidence


Structure–Activity Relationship (SAR) Studies for MAO-B Selective Neuroprotective Agents

The compound serves as a validated starting point or reference in SAR campaigns exploring the influence of para-substitution on MAO-B inhibitory potency and selectivity. As confirmed by the Meleddu et al. (2017) series, the p-tolyl substitution pattern is compatible with nanomolar MAO-B inhibition and complete selectivity over MAO-A [1]. Researchers can use this compound to benchmark the effects of further structural modifications (e.g., introducing heteroatoms in the aryl rings, varying the spacer length) on MAO-B activity and selectivity, leveraging the class-level nanomolar potency as a baseline.

Computational Chemistry and Molecular Docking Template

The compound's well-defined structure, confirmed by SpectraBase spectroscopic data [2], makes it suitable as a docking template for in silico studies. The Meleddu et al. paper demonstrated that the 4-methylphenyl substituent interacts with the MAO-B catalytic cavity via π–π stacking with Tyr 435 and hydrophobic contacts [1]. Computational chemists can use this compound to validate docking protocols and scoring functions for MAO-B, or to design focused virtual libraries of dihydroisoxazole-based inhibitors.

Analytical Reference Standard for Para-Methyl Dihydroisoxazole Isomer Identification

Given the unique InChIKey (VNRWYZSPCCXRKU-UHFFFAOYSA-N) and SPLASH identifier (splash10-014i-2910000000-0d0f54a95c4eadeb20b5) documented in SpectraBase [2], this compound can be used as an analytical reference standard to confirm the identity of the para-methyl regioisomer and distinguish it from ortho- or meta-substituted analogs in synthetic mixtures via LC-MS or NMR. This application is critical for quality control in compound library procurement and high-throughput screening campaigns.

Preclinical Tool Compound for Investigating MAO-B-Mediated Neurodegeneration Pathways

Although the specific in vivo data for this compound are not yet reported, its membership in the 3,5-diaryl-4,5-dihydroisoxazole class, which demonstrated selective nanomolar MAO-B inhibition and absence of iron-chelating liability [1], supports its use as a chemical probe for studying MAO-B's role in dopaminergic neuron degeneration. Researchers can employ this compound in cellular models (e.g., SH-SY5Y neuroblastoma) to dissect MAO-B-dependent versus MAO-B-independent neuroprotective mechanisms, provided appropriate comparator compounds are used in parallel.

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